Methyl-DOB
Methyl-DOB
4-bromo-2,5-Dimethoxymethamphetamine is a designer drug patterned after 2,5-dimethylamphetamine compounds on the illicit drug market. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
155638-80-5
VCID:
VC21222207
InChI:
InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3
SMILES:
CC(CC1=CC(=C(C=C1OC)Br)OC)NC
Molecular Formula:
C12H18BrNO2
Molecular Weight:
288.18 g/mol
Methyl-DOB
CAS No.: 155638-80-5
Cat. No.: VC21222207
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-bromo-2,5-Dimethoxymethamphetamine is a designer drug patterned after 2,5-dimethylamphetamine compounds on the illicit drug market. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 155638-80-5 |
| Molecular Formula | C12H18BrNO2 |
| Molecular Weight | 288.18 g/mol |
| IUPAC Name | 1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine |
| Standard InChI | InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3 |
| Standard InChI Key | GURVSGCCXMIFMQ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1OC)Br)OC)NC |
| Canonical SMILES | CC(CC1=CC(=C(C=C1OC)Br)OC)NC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator